molecular formula C15H16N2O5S B5763514 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No. B5763514
M. Wt: 336.4 g/mol
InChI Key: GDWJGPCVGCFBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MMNPS and is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of MMNPS is based on its ability to bind to proteins. It has a high affinity for proteins that contain a specific binding site, such as carbonic anhydrase and cholinesterase. Once bound, MMNPS can be used as a fluorescent probe to study the activity of the protein.
Biochemical and Physiological Effects:
MMNPS has been shown to have minimal biochemical and physiological effects. It does not interact with DNA or RNA and does not affect cell viability. However, it may interact with other proteins in the cell and alter their activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMNPS is its high affinity for proteins. This makes it a useful tool for studying protein activity in vitro. It is also relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, MMNPS has limitations in terms of its specificity. It may bind to other proteins in addition to the target protein, leading to false-positive results.

Future Directions

For the use of MMNPS include the development of biosensors, the study of protein-protein interactions, and the development of new drugs.

Synthesis Methods

The synthesis of MMNPS involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and 2-methyl-5-nitroaniline. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through recrystallization using a solvent such as ethanol. The purity of the product is determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

MMNPS is used in scientific research as a tool to study various biological processes. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins. It has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase. MMNPS has been used in the development of biosensors for the detection of glucose and other analytes.

properties

IUPAC Name

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-4-5-12(17(18)19)9-14(10)16-23(20,21)13-6-7-15(22-3)11(2)8-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJGPCVGCFBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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